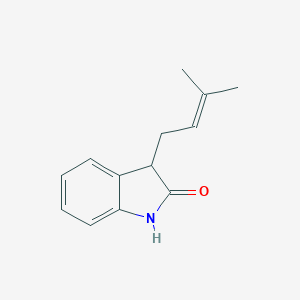
3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one, also known as DMBO, is a natural compound found in various plants including the leaves of tobacco, the bark of cinnamon, and the fruit of black pepper. DMBO has been studied extensively for its potential therapeutic properties due to its unique chemical structure and biological activity.
Wirkmechanismus
3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one exerts its biological effects through a variety of mechanisms. One of the most well-studied mechanisms is its ability to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one can induce apoptosis, or programmed cell death, in cancer cells. 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. Additionally, 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is a naturally occurring compound, which makes it easier to obtain than synthetic compounds. 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one is also relatively stable, which makes it easier to work with in the lab. However, one limitation of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one is that it can be difficult to isolate from natural sources, which may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as an anticancer agent. Studies have shown that 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one can induce apoptosis in cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one's potential as an antimicrobial agent. Research has shown that 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has activity against a variety of bacteria and fungi, and further research is needed to determine its potential as an antimicrobial agent. Finally, research is needed to determine the safety and efficacy of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one in humans, as most studies to date have been conducted in vitro or in animal models.
Synthesemethoden
3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a variety of methods, including the reaction of 3-methyl-2-buten-1-ol with indole-2,3-dione in the presence of a Lewis acid catalyst. Other methods include the use of palladium-catalyzed coupling reactions and the use of enzymes such as tryptophan synthase.
Wissenschaftliche Forschungsanwendungen
3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential therapeutic properties. Research has shown that 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has antitumor, antibacterial, and antifungal properties. 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
3-(3-methylbut-2-enyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-9(2)7-8-11-10-5-3-4-6-12(10)14-13(11)15/h3-7,11H,8H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNSOFOJMOJOFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C2=CC=CC=C2NC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534816 |
Source


|
| Record name | 3-(3-Methylbut-2-en-1-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one | |
CAS RN |
108665-92-5 |
Source


|
| Record name | 3-(3-Methylbut-2-en-1-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

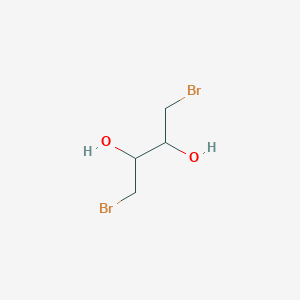
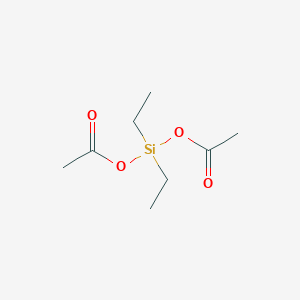
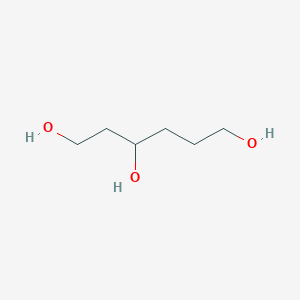
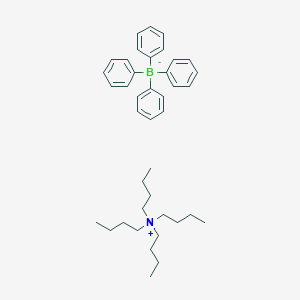
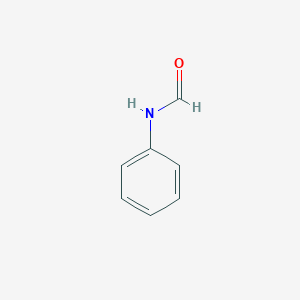
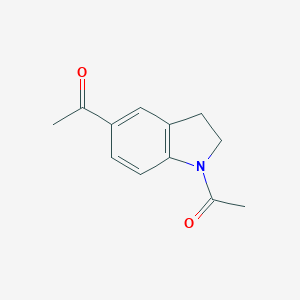
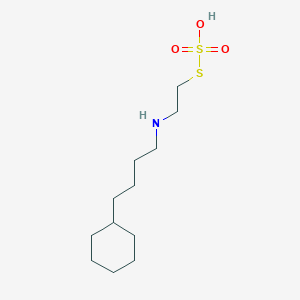
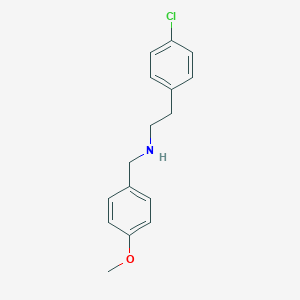
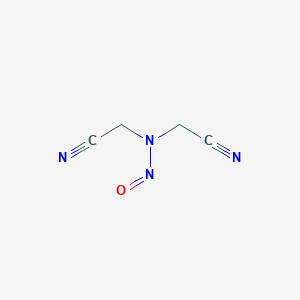
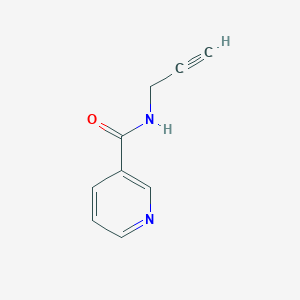
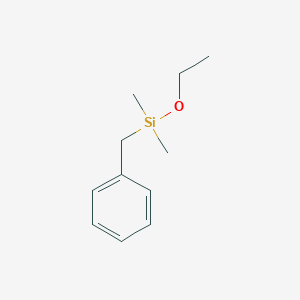
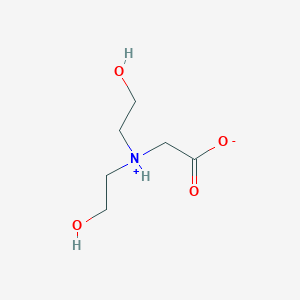
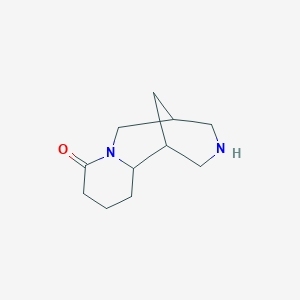
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)